molecular formula C6H12O6 B3428060 Inositol CAS No. 643-10-7

Inositol

Cat. No.: B3428060
CAS No.: 643-10-7
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol is a naturally occurring compound that belongs to the family of sugar alcohols. It is a cyclohexanehexol, meaning it has a six-carbon ring structure with one hydroxyl group attached to each carbon. The most common form of this compound is myo-inositol, which is widely distributed in plants and animals. This compound plays a crucial role in various biological processes, including cell membrane formation, signal transduction, and osmoregulation .

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound can be oxidized to form this compound phosphates, which are important signaling molecules in cells . Reduction reactions can convert this compound to its corresponding sugar alcohols.

Common Reagents and Conditions: Common reagents used in this compound reactions include strong acids for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Enzymatic reactions often require specific enzymes and cofactors to facilitate the conversion processes .

Major Products: The major products formed from this compound reactions include this compound phosphates, this compound trisphosphate, and various this compound derivatives. These products play significant roles in cellular signaling and metabolic pathways .

Scientific Research Applications

Inositol has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a precursor for the synthesis of phospholipids and other complex molecules. It is also employed in the study of stereochemistry and molecular interactions .

Biology: this compound is essential for cell membrane formation and function. It is involved in signal transduction pathways, where it acts as a second messenger in various cellular processes .

Medicine: this compound has been studied for its potential therapeutic effects in conditions such as polycystic ovary syndrome, depression, and anxiety. It is also used as a dietary supplement to improve insulin sensitivity and metabolic health .

Industry: this compound is used in the food and beverage industry as a nutrient supplement. It is also employed in the production of cosmetics and personal care products due to its moisturizing and stabilizing properties .

Comparison with Similar Compounds

Inositol is unique among its similar compounds due to its specific stereochemistry and biological functions. Similar compounds include:

This compound’s unique ability to act as a precursor for important signaling molecules and its involvement in diverse biological processes make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name NEO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
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Source FDA Global Substance Registration System (GSRS)
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Source FDA Global Substance Registration System (GSRS)
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Record name CHIRO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Source FDA Global Substance Registration System (GSRS)
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Record name CHIRO-INOSITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name SCYLLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277
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Record name INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name EPI-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ALLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.